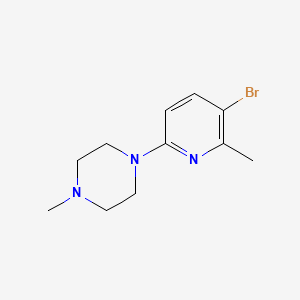
1-(5-Bromo-6-methylpyridin-2-yl)-4-methylpiperazine
概要
説明
1-(5-Bromo-6-methylpyridin-2-yl)-4-methylpiperazine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 6th position of the pyridine ring, along with a piperazine ring substituted at the 4th position with a methyl group
準備方法
The synthesis of 1-(5-Bromo-6-methylpyridin-2-yl)-4-methylpiperazine can be achieved through several synthetic routes. One common method involves the Suzuki cross-coupling reaction. This reaction typically employs a palladium catalyst and involves the coupling of 5-bromo-2-methylpyridin-3-amine with an appropriate boronic acid derivative . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide, under an inert atmosphere .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
1-(5-Bromo-6-methylpyridin-2-yl)-4-methylpiperazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For instance, oxidation with strong oxidizing agents can lead to the formation of corresponding N-oxides.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki cross-coupling reaction mentioned earlier, to form various pyridine derivatives.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide . The major products formed depend on the specific reaction and conditions employed.
科学的研究の応用
1-(5-Bromo-6-methylpyridin-2-yl)-4-methylpiperazine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of potential pharmaceutical agents.
Material Science: The compound and its derivatives are studied for their potential use as chiral dopants in liquid crystals, which are important in display technologies.
Chemical Biology: The compound is used in the study of molecular interactions and pathways, providing insights into the mechanisms of action of various biological processes.
作用機序
The mechanism of action of 1-(5-Bromo-6-methylpyridin-2-yl)-4-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, its derivatives have been shown to inhibit clot formation by interacting with thrombin, a key enzyme in the blood coagulation pathway . The exact molecular targets and pathways involved depend on the specific derivative and its application.
類似化合物との比較
1-(5-Bromo-6-methylpyridin-2-yl)-4-methylpiperazine can be compared with other similar compounds, such as:
4-(5-Bromo-6-methylpyridin-2-yl)morpholine: This compound has a morpholine ring instead of a piperazine ring, which can influence its chemical reactivity and biological activity.
(5-Bromo-6-methylpyridin-2-yl)(morpholino)methanone: This compound has a methanone group, which can affect its physical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperazine ring, which can confer distinct biological and chemical properties.
特性
IUPAC Name |
1-(5-bromo-6-methylpyridin-2-yl)-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3/c1-9-10(12)3-4-11(13-9)15-7-5-14(2)6-8-15/h3-4H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSLCLOMSJQONW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCN(CC2)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
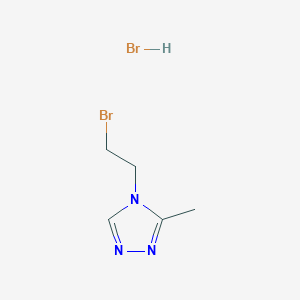
![tert-butyl N-[2-(4-methylbenzoyl)furan-3-yl]carbamate](/img/structure/B1379498.png)
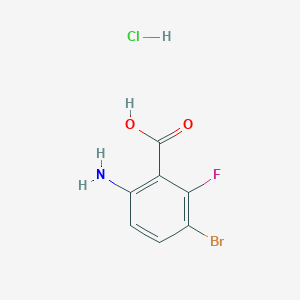
![6-[(Cyclopropylmethyl)amino]pyridin-3-ol](/img/structure/B1379502.png)
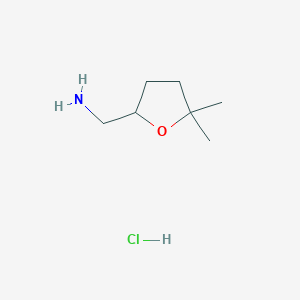

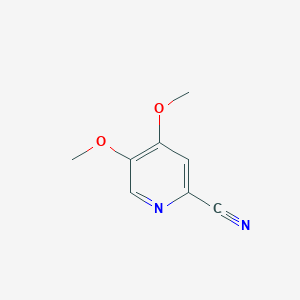

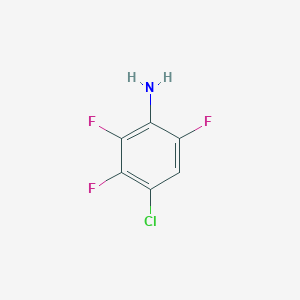
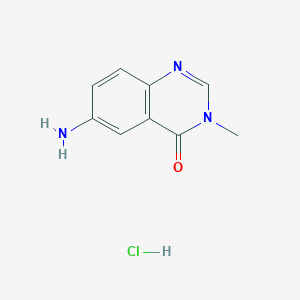
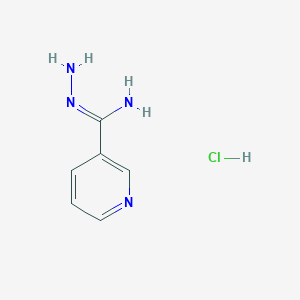

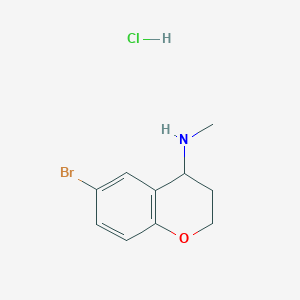
![2-[(4-Aminocyclohexyl)oxy]pyridine-3-carbonitrile hydrochloride](/img/structure/B1379516.png)
